2-((4-Bromophenyl)sulfonyl)-3-((4-(cyanomethyl)phenyl)amino)prop-2-enenitrile
Description
2-((4-Bromophenyl)sulfonyl)-3-((4-(cyanomethyl)phenyl)amino)prop-2-enenitrile is a sulfone-containing compound characterized by a prop-2-enenitrile backbone substituted with a 4-bromophenylsulfonyl group and a 4-(cyanomethyl)phenylamino moiety. Its structure combines electron-withdrawing (sulfonyl, nitrile) and electron-donating (amino) groups, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
(E)-2-(4-bromophenyl)sulfonyl-3-[4-(cyanomethyl)anilino]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O2S/c18-14-3-7-16(8-4-14)24(22,23)17(11-20)12-21-15-5-1-13(2-6-15)9-10-19/h1-8,12,21H,9H2/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBRULRTQCOOAQ-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC#N)N/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-Bromophenyl)sulfonyl)-3-((4-(cyanomethyl)phenyl)amino)prop-2-enenitrile is a synthetic compound with a complex structure that has garnered interest in various fields, particularly in medicinal chemistry. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
It features a bromophenyl group, a sulfonyl moiety, and a cyanomethyl-substituted phenyl group, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition : The sulfonyl group may facilitate interactions with enzyme active sites, potentially inhibiting key metabolic pathways.
- Receptor Modulation : The presence of the bromophenyl and cyanomethyl groups could allow for binding to various receptors, influencing signaling pathways related to cell growth and apoptosis.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective dose ranges.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 15.3 | |
| HeLa | 12.7 |
Anti-inflammatory Effects
Research has also pointed towards anti-inflammatory effects associated with this compound. It appears to modulate inflammatory cytokine production, which may be beneficial in treating conditions such as rheumatoid arthritis or other inflammatory diseases.
Case Studies
- In Vitro Studies : A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of various bromophenyl-substituted compounds, including our compound of interest. Results indicated a dose-dependent inhibition of cell viability in several cancer cell lines, suggesting potential for further development as an anticancer agent.
- Animal Models : In vivo studies using murine models have shown that administration of the compound resulted in reduced tumor growth rates compared to control groups, supporting its potential as an effective therapeutic agent in oncology.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Compound A (similar structure) | Contains a fluorophenyl group | Moderate anticancer activity |
| Compound B (sulfonamide derivative) | Lacks cyanomethyl group | Strong anti-inflammatory effects |
| 2-((4-Bromophenyl)sulfonyl)-3... | Bromophenyl and cyanomethyl present | Strong anticancer and anti-inflammatory effects |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound belongs to a broader class of α,β-unsaturated nitriles with sulfonyl and aryl amino substituents. Key structural analogs and their variations are summarized below:
Key Observations :
- Electron-withdrawing groups (e.g., bromo, chloro, trifluoromethyl) enhance electrophilicity, influencing reactivity and binding to biological targets.
- Bulkier substituents (e.g., tert-butyl, benzylpiperazinyl) may improve membrane permeability but reduce solubility.
Physicochemical Properties
While exact data for the target compound are unavailable, inferences can be drawn from analogs:
Notable Trends:
- Halogen Effects : Bromine (target compound) increases molecular weight and polarizability compared to chlorine or fluorine analogs.
- Purity : High-purity analogs (e.g., ≥97% in ) are prioritized for pharmaceutical intermediates.
Mechanistic Insights :
- The cyanomethyl group may act as a hydrogen-bond acceptor, enhancing interactions with enzymatic active sites.
- Bromophenylsulfonyl groups are associated with tyrosine kinase inhibition in related compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-((4-Bromophenyl)sulfonyl)-3-((4-(cyanomethyl)phenyl)amino)prop-2-enenitrile?
- Methodology : The compound can be synthesized via a multi-step approach:
Sulfonylation : React 4-bromobenzenesulfonyl chloride with an appropriate amine precursor under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
Cyanomethylation : Introduce the cyanomethyl group to the aniline derivative via nucleophilic substitution using bromoacetonitrile or a similar reagent .
Condensation : Employ a Knoevenagel or Michael addition to form the α,β-unsaturated nitrile core, optimizing solvent polarity (e.g., DMF or THF) and temperature (60–80°C) .
- Validation : Monitor reaction progress using TLC and characterize intermediates via /-NMR and HRMS.
Q. How can the crystal structure of this compound be determined experimentally?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) with a Bruker D8 Venture diffractometer. Grow crystals via slow evaporation of a saturated solution in dichloromethane/hexane .
- Analysis : Refine data with SHELXL-97, reporting bond lengths, angles, and torsion angles. Compare with similar sulfonamide structures to validate stereochemistry .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology : Test antimicrobial activity using:
Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Cytotoxicity studies on mammalian cell lines (e.g., HEK-293) via MTT assays, correlating results with sulfonamide pharmacophores .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?
- Methodology :
Dynamic NMR : Probe tautomerism or conformational flexibility by variable-temperature -NMR .
DFT Calculations : Compare experimental XRD bond lengths/angles with computational models (e.g., Gaussian09 at B3LYP/6-311+G(d,p)) to identify discrepancies caused by crystal packing .
- Case Study : highlights emission variability in related compounds due to crystal habit, emphasizing the need for complementary techniques like Raman spectroscopy .
Q. What computational strategies are effective for predicting the photophysical properties of this compound?
- Methodology :
TD-DFT : Calculate excited-state transitions (e.g., HOMO→LUMO gaps) using solvent-polarizable continuum models (PCM) to predict UV-Vis absorption/emission .
Molecular Dynamics : Simulate aggregation-induced emission (AIE) effects observed in structurally similar enenitriles .
Q. How can solubility limitations in polar solvents be addressed for in vitro studies?
- Methodology :
Co-solvent Systems : Use DMSO-water gradients (≤10% DMSO) to maintain solubility without denaturing proteins .
Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the cyanomethyl moiety, reversible under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
